![molecular formula C8H20N2 B1599582 N-tert-Butyl-N'-ethyl ethylenediamine CAS No. 886500-74-9](/img/structure/B1599582.png)
N-tert-Butyl-N'-ethyl ethylenediamine
Overview
Description
“N-tert-Butyl-N’-ethyl ethylenediamine” is a biochemical compound used in proteomics research . It is a primary and secondary intermediate and is also used as a pharmaceutical intermediate .
Molecular Structure Analysis
The molecular formula of “N-tert-Butyl-N’-ethyl ethylenediamine” is C8H20N2, and its molecular weight is 144.26 . A related compound, N,N’-di-t-Butylethylenediamine, has a molecular formula of C10H24N2 and a molecular weight of 172.3110 .Scientific Research Applications
Additive in Nickel-Chromium Mediated Coupling Reactions :
- N-tert-Butyl-N'-ethyl ethylenediamine-related compounds have been used as additives in Ni(II)/Cr(II)-mediated coupling reactions. These additives allow for more homogeneous reactions, improved reproducibility, and inhibit homo-coupling of vinyl iodides or triflates (Stamos et al., 1997).
Synthesis of Soluble Yttrium–Salen Complexes :
- In the synthesis of highly soluble yttrium–salen complexes, compounds related to this compound have been utilized. These complexes are important in the field of coordination chemistry (Runte et al., 1996).
Flotation Separation in Mineral Processing :
- This compound derivatives have been studied for their role in enhancing the flotation separation of minerals, demonstrating improved collecting performance on quartz (Liu et al., 2016).
Asymmetric Synthesis of Amines :
- This compound variants have been used as intermediates in the asymmetric synthesis of amines, offering a versatile approach to synthesizing a wide range of enantioenriched amines (Ellman et al., 2002).
Synthesis of Chelators for Radiolabeling :
- This compound has been involved in synthesizing chelators such as HBED-CC, used mainly for radiolabeling with gallium-68, which is significant in cancer diagnostics (Jerzyk et al., 2021).
Development of Luminescent Sensors :
- The compound and its derivatives have been used in creating luminescent sensors, particularly for the detection of ethylenediamine in industrial settings (Li et al., 2016).
Coordination Chemistry :
- It has been used in the coordination chemistry of multidentate ligands, providing insights into the binding properties of these complex molecules (Liang et al., 2004).
Chemical Synthesis and Organic Chemistry Applications :
- The compound and its related derivatives have been used in various chemical syntheses and organic chemistry applications, including the preparation of diamines and other complex organic molecules (Roland & Mangeney, 2000).
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by N-tert-Butyl-N’-ethyl ethylenediamine are currently unknown The compound could potentially influence a variety of pathways, given its complex structure and potential for diverse interactions
Result of Action
The molecular and cellular effects of N-tert-Butyl-N’-ethyl ethylenediamine’s action are currently unknown . Understanding these effects requires detailed studies of the compound’s interactions with its targets and the subsequent changes in cellular functions.
properties
IUPAC Name |
N'-tert-butyl-N-ethylethane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N2/c1-5-9-6-7-10-8(2,3)4/h9-10H,5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GREKOMBGZSSZQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCNC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90428259 | |
Record name | N-tert-Butyl-N'-ethyl ethylenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90428259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
886500-74-9 | |
Record name | N-tert-Butyl-N'-ethyl ethylenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90428259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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